Lu AA33810 is classified as a small molecule antagonist targeting the neuropeptide Y Y5 receptor. It was developed through a series of chemical modifications aimed at enhancing selectivity and potency against this specific receptor subtype. The compound is also recognized for its high affinity, with an inhibition constant (K_i) of approximately 1.5 nM against the rat Y5 receptor .
The synthesis of Lu AA33810 involves several key steps that highlight its complex structure. The compound is derived from a tricyclic-sulfonamide framework, incorporating a cyclohexyl group and a benzothiepino-thiazole moiety. The general synthetic route includes:
Lu AA33810 has a complex molecular structure characterized by the following features:
The molecular geometry indicates significant steric interactions that facilitate selective binding to the Y5 receptor while minimizing interactions with other neuropeptide Y receptor subtypes .
Lu AA33810 participates in various chemical reactions primarily involving its interaction with neuropeptide Y receptors:
The mechanism of action for Lu AA33810 revolves around its antagonistic effects on the neuropeptide Y Y5 receptor:
Lu AA33810 exhibits several notable physical and chemical properties:
These properties are essential for its application in pharmacological research and potential therapeutic development.
Lu AA33810 has several promising applications in scientific research:
NPY signaling exhibits remarkable pleiotropy, influencing feeding behavior, energy homeostasis, emotional regulation, and stress resilience. Dysregulation of this system is implicated in multiple disorders:
Table 1: NPY Receptor Subtypes and Functional Roles
Receptor | Primary Signaling Mechanism | Key Physiological Roles | Therapeutic Associations |
---|---|---|---|
Y1 | Gi/o-coupled | Anxiety modulation, vasoconstriction | Anxiety disorders, cardiovascular disease |
Y2 | Gi/o-coupled (presynaptic) | Inhibits NPY release, anxiogenic effects | Anxiety, obesity |
Y4 | Gi/o-coupled | Pancreatic function, satiety | Obesity, gastrointestinal disorders |
Y5 | Gi/o-coupled | Food intake, HPA axis modulation, stress adaptation | Obesity, mood/anxiety disorders |
The Y5 receptor’s neuroanatomical distribution and functional profile provide a compelling rationale for its therapeutic targeting:
LU AA33810 (Ki = 1.5 nM for rat Y5) exemplifies this approach. It exhibits >3,300-fold selectivity over Y1, Y2, and Y4 receptors, minimizing off-target effects [1] [3]. In vivo, it achieves brain concentrations sufficient for Y5 receptor occupancy (22–95%) and reverses stress-induced pathophysiology:
Table 2: In Vivo Efficacy of LU AA33810 in Rodent Stress Models
Experimental Model | Dose/Route | Key Findings | Proposed Mechanism |
---|---|---|---|
Social Interaction Test | 3–30 mg/kg (p.o.) | ↑ Social interaction time (acute/chronic dosing) | Anxiolytic effect via limbic Y5 blockade |
Forced Swim Test (FSL rats) | 10 mg/kg/day (i.p.) | ↓ Immobility time | Antidepressant-like activity |
Chronic Mild Stress (Wistar) | 3–10 mg/kg/day (i.p.) | Normalized sucrose consumption | Restoration of reward sensitivity |
ICV Y5 Agonist Challenge | 30 mg/kg (p.o.) | Blocked ACTH/corticosterone elevation | HPA axis modulation |
The trajectory of Y5 antagonist development reflects a paradigm shift from metabolic to psychiatric indications:
Table 3: Evolution of Key NPY5 Receptor Antagonists
Compound | Chemical Class | Primary Indication | Key Limitations/Advancements |
---|---|---|---|
CGP-71683 | Aryl aminopyridine | Obesity | Limited CNS penetration; modest clinical efficacy |
MK-0557 | Pyridine derivative | Obesity | Clinically safe but insufficient weight reduction |
Velneperit | Sulfonamide | Obesity | Phase III termination (efficacy limitations) |
LU AA33810 | Tricyclic sulfonamide | Mood/Anxiety | High brain penetration; robust in vivo efficacy in stress models |
Current research explores multimodal Y5 antagonists and combination therapies to address the complex neurobiology of stress-related disorders [6] [8]. LU AA33810 remains a pivotal tool compound for validating Y5 receptor modulation in emotional regulation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7